molecular formula C24H48I8O12Si8 B6291951 Octakis(3-iodopropyl)octasilsesquioxane CAS No. 161678-43-9

Octakis(3-iodopropyl)octasilsesquioxane

Cat. No. B6291951
CAS RN: 161678-43-9
M. Wt: 1768.5 g/mol
InChI Key: HYNDBJIUZFQEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octakis(3-iodopropyl)octasilsesquioxane, also known as 8IP8, is a type of organosilicon compound with a unique structure. It is composed of three iodine atoms and eight silicon atoms, connected by silyl ether linkages. 8IP8 has been studied extensively in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Octakis(3-iodopropyl)octasilsesquioxane has a wide range of applications in scientific research. It has been used in the synthesis of various organosilicon compounds, such as polysilsesquioxanes, and has been studied for its potential use in drug delivery systems. This compound has also been used in the synthesis of catalysts for organic reactions, and in the synthesis of polymeric materials for use in biomedical applications.

Mechanism of Action

The mechanism of action of Octakis(3-iodopropyl)octasilsesquioxane is largely unknown. However, it is believed that the presence of the three iodine atoms in the this compound structure allows for the formation of strong hydrogen bonds, which give the compound its unique properties. Additionally, the presence of the silicon atoms in the this compound structure gives the compound a high degree of stability, which makes it an ideal candidate for use in various scientific applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have some potential therapeutic applications, such as the ability to inhibit certain enzymes involved in the development of cancer. In addition, this compound has been shown to have some anti-inflammatory properties, and may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using Octakis(3-iodopropyl)octasilsesquioxane in laboratory experiments is its high degree of stability. This makes it ideal for use in a variety of applications, such as drug delivery systems and the synthesis of polymeric materials. Additionally, this compound is relatively easy to synthesize, and is cost-effective compared to other compounds. However, there are some limitations associated with the use of this compound in laboratory experiments. For example, the presence of the three iodine atoms in the this compound structure can make it difficult to accurately determine the structure of the compound. Additionally, the presence of the silicon atoms can make it difficult to accurately measure the properties of the compound.

Future Directions

There are a number of potential future directions for Octakis(3-iodopropyl)octasilsesquioxane research. For example, this compound could be used in the development of new drug delivery systems, or in the development of new polymeric materials for biomedical applications. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound, and to explore its potential therapeutic applications. Finally, further research could be done to improve the synthesis of this compound, and to develop new methods for accurately measuring the properties of the compound.

Synthesis Methods

The synthesis of Octakis(3-iodopropyl)octasilsesquioxane involves the reaction of octamethylcyclotetrasiloxane (OMCTS) with 3-iodopropanol in the presence of a catalytic amount of aluminum trichloride (AlCl3). This reaction yields this compound in a yield of up to 99%. This method is simple, efficient, and cost-effective compared to other methods of synthesizing this compound.

properties

IUPAC Name

1,3,5,7,9,11,13,15-octakis(3-iodopropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48I8O12Si8/c25-9-1-17-45-33-46(18-2-10-26)36-49(21-5-13-29)38-47(34-45,19-3-11-27)40-51(23-7-15-31)41-48(35-45,20-4-12-28)39-50(37-46,22-6-14-30)43-52(42-49,44-51)24-8-16-32/h1-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNDBJIUZFQEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCI)CCCI)CCCI)CCCI)CCCI)CCCI)CCCI)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48I8O12Si8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1768.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.